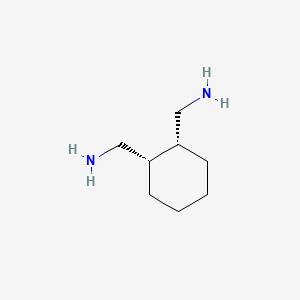

cis-1,2-Cyclohexanedimethanamine

Description

Overview of Cyclohexanedimethanamine Isomers in Organic and Materials Chemistry

Cyclohexanedimethanamine exists in several isomeric forms, including 1,2-, 1,3-, and 1,4-isomers, each with their own cis and trans stereoisomers. These isomers serve as versatile building blocks in various chemical syntheses. For instance, 1,2-diaminocyclohexane, a related compound, is utilized in the synthesis of chiral ruthenium(IV)-oxo complexes and organotin complexes with potential as metal-based antitumor drugs. sigmaaldrich.com The 1,3-isomer, 1,3-cyclohexanebis(methylamine), is employed as a cross-linking agent in the formation of fiber-based membranes for CO2 separation and in the synthesis of open-framework bimetallic phosphites. chemicalbook.comwikipedia.org The choice of isomer is critical as it influences the final properties of the resulting polymers and materials. The catalytic hydrogenation of m-xylylenediamine (B75579) is a primary route for the commercial production of a mixture of 1,3- and 1,4-cyclohexanedimethanamine. wikipedia.org

Distinctive Stereochemical Attributes of cis-1,2-Cyclohexanedimethanamine

The defining feature of this compound is the spatial orientation of its two aminomethyl substituents. In the cis isomer, both groups are on the same side of the cyclohexane (B81311) ring. This arrangement leads to specific conformational preferences. When the cyclohexane ring adopts a chair conformation, one aminomethyl group will be in an axial position while the other is in an equatorial position. youtube.com This contrasts with the trans isomer, where the substituents are on opposite sides of the ring, allowing for a conformation where both groups can be in equatorial positions, which is generally more stable. youtube.com This stereochemical distinction is crucial as it impacts the molecule's ability to chelate with metal ions and its utility as a ligand in catalysis and as a monomer in polymer synthesis.

Scope and Significance of Academic Inquiry into this Compound

Academic research into this compound and its derivatives is driven by their potential in asymmetric synthesis and materials science. While the trans-1,2-diaminocyclohexane motif has been extensively used in chiral ligands for asymmetric catalysis, the cis isomers are less studied, representing an area ripe for exploration. researchgate.net The development of conformationally locked cis-1,2-diamine scaffolds is a key area of investigation, with the potential to create novel chiral catalysts. researchgate.net The synthesis of structurally diverse carbocycles with two vicinal nitrogen substituents, including cis-diaminocyclohexenes, highlights the modularity and potential for creating a large chemical space from simple starting materials. scispace.com These compounds are valuable intermediates for pharmacologically active molecules and fine chemicals. scispace.com

Interactive Data Table: Properties of Cyclohexanedimethanamine Isomers

| Property | This compound | trans-1,2-Bis(aminomethyl)cyclohexane | 1,3-Cyclohexanebis(methylamine) (mixture of isomers) |

| Molecular Formula | C8H18N2 | C8H18N2 | C8H18N2 |

| Molar Mass | 142.24 g/mol | 142.24 g/mol | 142.24 g/mol |

| CAS Number | 70795-45-8 | - | 2579-20-6 |

| Boiling Point | 216.3±8.0 °C (Predicted) | - | - |

| Density | 0.912±0.06 g/cm3 (Predicted) | - | 0.945 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.493 |

| pKa | 10.57±0.29 (Predicted) | - | - |

Data sourced from PubChem and other chemical suppliers. nih.govchemicalbook.comsigmaaldrich.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S)-2-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,9-10H2/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYVWDMHYNGVGE-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623423 | |

| Record name | [(1R,2S)-Cyclohexane-1,2-diyl]dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70795-45-8 | |

| Record name | [(1R,2S)-Cyclohexane-1,2-diyl]dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for Stereoselective Synthesis of cis-1,2-Cyclohexanedimethanamine

Achieving a high degree of stereoselectivity for the cis isomer is a primary challenge in the synthesis of 1,2-cyclohexanedimethanamine. Various methodologies have been developed to address this, ranging from direct catalytic routes to more elaborate multi-step pathways.

A direct approach to 1,2-cyclohexanedimethanamine involves the reductive amination of a suitable precursor, such as 1,2-cyclohexanedicarbaldehyde. The key to obtaining the cis isomer lies in the selection of the catalytic system and the fine-tuning of reaction conditions.

Catalytic hydrogenation is a widely used industrial process for the synthesis of amines. The choice of catalyst is critical in directing the stereochemical outcome.

Raney-Nickel (Raney-Ni): This is a versatile and economical catalyst for various hydrogenation reactions. researchgate.netscience.gov In the synthesis of 1,2-cyclohexanedimethanamine, Raney-Ni can catalyze the reductive amination of precursors. However, its selectivity towards the cis isomer can be variable and highly dependent on the reaction conditions. scispace.com The basicity of the solvent, for instance, can significantly alter the catalyst's activity and selectivity. scispace.com Non-basic solvents tend to promote higher activity, while basic solvents can lead to increased selectivity by modifying the catalyst surface. scispace.com

Ruthenium-based catalysts: Ruthenium catalysts, often supported on carbon (Ru/C), have demonstrated high efficiency in the hydrogenation of various functional groups. scispace.com For example, in the hydrogenation of levulinic acid to γ-valerolactone, Ru/C catalysts have shown superior conversion rates and selectivity compared to Raney-Ni and Pd/C. scispace.com While specific data on the direct synthesis of this compound is limited in the provided results, the high activity of ruthenium catalysts suggests their potential for this transformation under optimized conditions.

Controlling the stereoselectivity of the hydrogenation reaction is paramount for maximizing the yield of the desired cis isomer. Several reaction parameters can be manipulated to achieve this.

| Parameter | Effect on Selectivity | Research Findings |

| Temperature | Can influence the rate of reaction and the equilibrium between different adsorbed species on the catalyst surface, thereby affecting the isomer ratio. | For the hydrogenation of o-, m-, and p-terphenyl, high temperatures (200-275°C) were employed. researchgate.net The hydrogenation of quinoline (B57606) using a Ni/C composite catalyst was optimized at 100°C. mdpi.com |

| Pressure | Higher hydrogen pressure generally increases the rate of hydrogenation but its effect on stereoselectivity can vary depending on the substrate and catalyst. | Pressures ranging from 3–10 bar were investigated for Raney-Ni catalyzed hydrogenations. researchgate.net For quinoline hydrogenation, a high pressure of 100 atm was used. mdpi.com |

| Solvent | The polarity and coordinating ability of the solvent can affect the conformation of the substrate on the catalyst surface and the catalyst's electronic properties. | The Lewis basicity of the solvent significantly impacts the catalytic activity of Raney-Ni. scispace.com |

| Catalyst Loading | The amount of catalyst can influence the reaction rate and, in some cases, the selectivity. | In the hydrogenation of quinoline, catalyst loadings from 0.1% to 3% Ni were studied, with 0.3% being sufficient for near-quantitative yield with extended reaction time. mdpi.com |

When direct methods fall short of providing the required stereochemical purity, multi-step syntheses from stereochemically defined precursors are employed. A powerful strategy for establishing the cis relationship is the Diels-Alder reaction. For instance, the cycloaddition of a 1-N-acyl-amino-1,3-butadiene with an electron-deficient dienophile can proceed via a concerted [4+2] mechanism to yield cis-substituted cyclohexene (B86901) derivatives. scispace.com These intermediates can then be further elaborated to the desired saturated diamines.

A scalable synthesis of enantiomerically pure cis-1,2-cyclohexanediamine derivatives has been reported starting from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate. researchgate.net This approach allows for the controlled introduction of functionalities and subsequent transformation to the target diamine. researchgate.net

Modular synthesis provides a versatile platform for creating libraries of functionalized this compound derivatives. scispace.comrsc.org These methods allow for the systematic variation of substituents to fine-tune the properties of the final molecule.

One such approach involves a three-component reaction between amines, aldehydes, and nitroalkenes. scispace.comrsc.org By employing less nucleophilic carboxamides instead of secondary amines, the reaction mechanism can be switched to a concerted Diels-Alder cycloaddition, leading to cis,trans-nitrocyclohexenyl amides. scispace.com Subsequent reduction of the nitro group provides access to cis-diaminocyclohexenes. scispace.comrsc.orgresearchgate.net This modularity enables the synthesis of a diverse range of carbocycles with two vicinal nitrogen substituents. scispace.comrsc.org

Reductive Amination Routes from Precursors

Enantioselective Synthesis and Chiral Resolution of this compound Derivatives

The cis isomer of 1,2-cyclohexanedimethanamine is chiral and exists as a pair of enantiomers. libretexts.orgechemi.com For many applications, particularly in asymmetric catalysis, obtaining the compound in an enantiomerically pure form is essential.

Enantioselective Synthesis: This involves synthesizing a single enantiomer directly. This can be achieved through methods like asymmetric hydrogenation using a chiral catalyst or by employing chiral auxiliaries. For example, a preliminary investigation into an asymmetric [4+2] cycloaddition to form functionalized cyclohexylamine (B46788) derivatives using a chiral phosphoric acid showed moderate to good enantioselectivity. nih.gov

Chiral Resolution: This classic technique separates a racemic mixture of enantiomers. It typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid. These diastereomeric salts have different physical properties, like solubility, which allows for their separation by fractional crystallization. researchgate.net An efficient method for the chiral resolution of (±)-cyclohexane-1,2-diamine has been developed using xylaric acid as a resolving agent, which provides both (1R,2R)- and (1S,2S)-cyclohexane-1,2-diamine in good yield and high optical purity. researchgate.net The use of chiral α-methylbenzylamine for the opening of aziridinium (B1262131) ions has also been shown to produce a mixture of diastereomers that can be separated by column chromatography. arkat-usa.org

Derivatization Chemistry for Specific Research Applications

The two primary amine functionalities of this compound, held in close proximity by the cyclohexane (B81311) backbone, are ripe for chemical modification. This allows for the synthesis of a diverse library of derivatives through standard and advanced synthetic protocols. The cis orientation of the aminomethyl groups imposes significant conformational constraints, which can be exploited to direct the stereochemical outcome of subsequent reactions and define the final architecture of the target molecules.

Amidation and Alkylation Reactions

The primary amine groups of this compound readily undergo amidation and alkylation, yielding a variety of N-substituted derivatives. These reactions are fundamental for introducing new functional groups, altering solubility, and creating building blocks for more complex structures, such as chiral ligands for asymmetric catalysis.

Amidation is typically achieved by reacting the diamine with acyl chlorides, anhydrides, or carboxylic acids (with the aid of coupling agents). The reaction with a diacyl chloride, for example, can lead to the formation of polyamides under polymerization conditions or, under high dilution, can favor the formation of macrocyclic diamides. The reaction of this compound with monofunctional acylating agents allows for the synthesis of simple diamides. For instance, the reaction with two equivalents of an acyl chloride like benzoyl chloride in the presence of a base would yield the corresponding N,N'-dibenzoyl derivative. The proximity of the two amine groups means that intramolecular reactions, such as cyclization with a single dicarbonyl compound, are also highly feasible.

Alkylation introduces alkyl groups onto the nitrogen atoms, converting the primary amines into secondary or tertiary amines, or even quaternary ammonium (B1175870) salts. Reductive amination, reacting the diamine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride), is a common method for obtaining N-alkylated products. Direct alkylation with alkyl halides can also be employed, though it often requires careful control to manage the degree of alkylation and avoid over-alkylation to the quaternary ammonium salt. The synthesis of a library of chemically diverse secondary diamine ligands from a cis-1,2-diamine scaffold has been explored for use as chiral catalysts. This derivatization is crucial for tuning the steric and electronic properties of the resulting ligands to achieve high catalytic activity and enantioselectivity in asymmetric reactions.

Below is a representative table of potential derivatization reactions.

| Reaction Type | Reagent Example | Product Type | Potential Application |

| Amidation | Adipoyl chloride | Polyamide or Macrocyclic Diamide | Engineering plastics, fibers |

| Amidation | Acetic anhydride | N,N'-diacetyl derivative | Intermediate for further functionalization |

| Alkylation | Benzyl bromide | N,N'-dibenzyl derivative | Ligand for metal complexes |

| Reductive Amination | Benzaldehyde, NaBH₄ | N,N'-dibenzyl derivative | Ligand synthesis |

Formation of Macrocyclic and Polymeric Precursors

The distinct geometry of this compound makes it an exceptional precursor for constructing macrocyclic and polymeric structures. The spatial arrangement of the two reactive amine groups can direct the cyclization or polymerization pathway.

Macrocyclic Precursors: Macrocycles are large ring structures that are of significant interest for their ability to act as host molecules for ions and small neutral compounds, as catalysts, and as enzyme mimics. The reaction of this compound with dialdehydes or diketones under high dilution conditions can lead to the formation of [2+2] or [1+1] macrocyclic Schiff bases (imines). The cis configuration pre-organizes the molecule for cyclization, potentially increasing the yield of the desired macrocycle over competing linear polymerization. The resulting macrocycles possess a cavity whose size, shape, and binding properties are directly influenced by the rigid cyclohexane spacer.

Polymeric Precursors: In polymer chemistry, diamines are fundamental monomers for the synthesis of polyamides, polyimines, and polyurethanes. When reacted with diacyl chlorides or dicarboxylic acids, this compound can form polyamides. The stereochemistry of the diamine monomer is known to have a profound impact on the final properties of the polymer. It has been noted in related systems, such as polyamides derived from 1,3-bis(aminomethyl)cyclohexane, that a high content of the cis-isomer can lead to higher crystallinity in the resulting polymer. This is because the cis configuration can impart a regular kink in the polymer chain, allowing for more ordered packing arrangements. This control over crystallinity is critical for tuning the material's mechanical and thermal properties, such as its melting point, tensile strength, and solvent resistance.

The table below outlines the potential polymeric and macrocyclic structures derived from this compound.

| Monomer/Precursor | Co-reactant | Product Class | Controlling Factor | Potential Polymer Property |

| This compound | Terephthaloyl chloride | Polyamide | Stoichiometry, Concentration | High crystallinity, thermal stability |

| This compound | Isophthalaldehyde | Macrocyclic Schiff Base | High dilution | Selective ion binding |

| This compound | Ethylene diisocyanate | Polyurea | Reaction conditions | Segmented elastomers |

Stereochemical Analysis and Conformational Dynamics

Isomeric Forms of 1,2-Cyclohexanedimethanamines

In disubstituted cyclohexanes, the spatial arrangement of the two substituents gives rise to cis and trans isomers. In the cis isomer, both substituents are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite sides. libretexts.orgstackexchange.com For 1,2-disubstituted cyclohexanes like 1,2-cyclohexanedimethanamine, this seemingly simple difference has profound implications for the molecule's three-dimensional structure and stability.

The cis configuration necessitates that one substituent occupies an axial position while the other is equatorial in the chair conformation. vaia.comyoutube.com This is a direct consequence of the geometry of the cyclohexane chair, where bonds on adjacent carbons alternate between axial and equatorial positions. vaia.com It is sterically impossible for both substituents on adjacent carbons to be in the same orientation (both axial or both equatorial) in a cis arrangement without inducing significant ring strain. vaia.com Conversely, trans-1,2-disubstituted cyclohexanes can exist in two distinct chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). libretexts.orglibretexts.org

The cyclohexane ring is not static and undergoes a rapid process called ring inversion or chair flipping at room temperature. stackexchange.com For cis-1,2-cyclohexanedimethanamine, this ring flip interconverts the two chair conformations. In this process, the axial aminomethyl group becomes equatorial, and the equatorial aminomethyl group becomes axial. stackexchange.com

Conformational Energetics and Thermodynamic Stability

The stability of different cyclohexane conformers is primarily dictated by steric interactions. Two key types of strain are at play in the this compound system: 1,3-diaxial interactions and gauche interactions.

1,3-Diaxial Interactions: An axial substituent on a cyclohexane ring experiences steric hindrance from the two axial hydrogens located on the same side of the ring, specifically at the third carbon atom relative to the substituent. libretexts.orglibretexts.orgquimicaorganica.org This unfavorable interaction, known as a 1,3-diaxial interaction, destabilizes the conformation. quimicaorganica.orgyoutube.com The magnitude of this strain depends on the size of the axial substituent. libretexts.org For a methyl group, this interaction contributes approximately 7.6 kJ/mol of strain. libretexts.orglibretexts.org

Gauche Interactions: In 1,2-disubstituted cyclohexanes, a gauche interaction occurs between the two substituents when they are on adjacent carbons. This is analogous to the gauche conformation of butane. libretexts.orgunizin.org In cis-1,2-dimethylcyclohexane (B165935), this interaction adds about 3.8 kJ/mol of steric strain. libretexts.orglibretexts.org

In the case of this compound, each chair conformation has one axial aminomethyl group, which leads to 1,3-diaxial interactions. Additionally, there is a gauche interaction between the two adjacent aminomethyl groups. unizin.org The total steric strain for each conformer of cis-1,2-dimethylcyclohexane is calculated to be 11.4 kJ/mol. libretexts.orgunizin.orglibretexts.org

As a general principle, substituents on a cyclohexane ring prefer to occupy the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org When multiple substituents are present, the most stable conformation will be the one that places the largest substituent group in an equatorial position. libretexts.orgopenstax.org

In this compound, since both aminomethyl groups are identical in size, neither chair conformation is favored over the other. unizin.orgopenstax.org The ring flip simply exchanges the axial and equatorial positions of the two identical groups, resulting in a conformer of equal energy. This leads to a dynamic equilibrium with a nearly 1:1 ratio of the two chair conformers. youtube.com

For comparison, in trans-1,2-disubstituted systems, the diequatorial conformer is strongly favored as it avoids the energetically costly 1,3-diaxial interactions that would be present in the diaxial form. libretexts.orgpressbooks.pub The energy difference between the diequatorial and diaxial conformers of trans-1,2-dimethylcyclohexane (B1581434) is approximately 11.4 kJ/mol, making the diaxial form significantly less stable. libretexts.orgunizin.org

Table 1: Energetic Contributions to Steric Strain in Disubstituted Cyclohexanes

| Interaction Type | Interacting Groups | Approximate Energy (kJ/mol) |

| 1,3-Diaxial Interaction | Axial CH₃ and Axial H | 7.6 libretexts.orglibretexts.org |

| Gauche Interaction | Adjacent CH₃ groups | 3.8 libretexts.orglibretexts.org |

Note: Values are based on methylcyclohexane (B89554) and may vary slightly for aminomethyl groups.

Chirality, Optical Activity, and Enantiomerism in this compound Systems

The stereochemistry of this compound is particularly interesting. The molecule contains two chiral centers at carbons 1 and 2. libretexts.org However, despite the presence of these chiral centers, the molecule as a whole is achiral and therefore optically inactive. stackexchange.comvaia.com This is because this compound is a meso compound. stackexchange.comlibretexts.org

A meso compound is an achiral member of a set of diastereomers that also includes chiral members. stackexchange.com In the case of 1,2-cyclohexanedimethanamine, the trans isomers are chiral and exist as a pair of enantiomers ((1R,2R) and (1S,2S)). quora.comnih.gov The cis isomer ((1R,2S) or (1S,2R), which are identical) is the achiral diastereomer. libretexts.org

Computational and Spectroscopic Elucidation of Stereochemistry

Determining the precise three-dimensional structure and conformational behavior of this compound and its derivatives requires a combination of computational modeling and advanced spectroscopic techniques.

Density Functional Theory (DFT) has become a powerful tool for investigating the conformational landscape of cyclic molecules. DFT calculations can accurately predict the relative energies of different conformers (e.g., chair, boat, twist-boat) and the energy barriers associated with their interconversion. researchgate.net

For cis-1,2-disubstituted cyclohexanes, DFT methods can be used to:

Calculate the energy difference between the diaxial and diequatorial conformers in related trans isomers, which validates the method's accuracy.

Determine the energy of the transition state for the chair-flip process in cis isomers. This calculated energy barrier is crucial for predicting whether conformers can be resolved. rsc.org

Model the effect of different substituents on the conformational equilibrium and the rotational barriers around the C-N bonds.

Studies on related aromatic carbonyl compounds have shown that modern DFT functionals, such as M06-2X, provide excellent agreement with experimental data for rotational barriers. researchgate.net These computational approaches provide deep insight into the structural and energetic factors that govern the stereochemical behavior of this compound derivatives.

Table 3: Representative DFT-Calculated Energy Barriers for Ring Inversion in Substituted Cyclohexanes

| Compound | DFT Method/Basis Set | Calculated Energy Barrier (kcal/mol) | Reference Finding |

|---|---|---|---|

| Cyclohexane | B3LYP/6-31G* | ~10.2 | Standard benchmark for chair-chair interconversion energy barrier. |

| 2,2'-bi-1H-imidazole | B3LYP/6-31G* | 11.8 (for rotation through cis conformation) | Demonstrates DFT's ability to calculate rotational barriers, a process analogous to conformational changes. rsc.org |

| Substituted Biphenyls | Various (B3LYP, M06-2X) | 7.4 - 44 | Shows the wide range of rotational barriers that can be computationally predicted based on substituent effects, relevant to atropisomerism. |

While DFT provides theoretical models, experimental verification is essential. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are the primary methods for the unambiguous elucidation of stereochemistry.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques are particularly powerful for determining the relative stereochemistry and conformation in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. For conformationally locked derivatives of this compound, NOE signals between specific protons on the ring and protons on the aminomethyl substituents can definitively prove their relative cis or trans orientation and their axial or equatorial positions.

X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule. For derivatives of this compound, a crystal structure can:

Confirm the cis relationship between the two aminomethyl groups.

Show the exact chair conformation of the cyclohexane ring in the crystal lattice.

Determine the absolute configuration of the chiral centers in resolved, enantiopure samples. researchgate.net

Provide precise bond lengths and angles, offering insight into intramolecular strain and bonding interactions. nih.govmanchester.ac.uk

The combination of these techniques is powerful; NMR provides information about the molecule's behavior in solution, while X-ray crystallography gives a precise snapshot of its structure in the solid state.

Table 4: Spectroscopic and Crystallographic Data for Stereochemical Elucidation

| Technique | Derivative/Complex Studied | Key Finding | Implication for Stereochemistry |

|---|---|---|---|

| Advanced NMR | Conformationally locked cis-1,2-diamine scaffold | Observation of specific NOE/ROE correlations between ring protons and substituent protons. | Confirms the relative orientation of substituents (axial/equatorial) and establishes the locked conformation in solution. researchgate.net |

| X-ray Crystallography | Chiral intermediate of a locked cis-1,2-diamine scaffold | Solved single-crystal structure. researchgate.net | Provided unambiguous assignment of the absolute configuration of the chiral centers and confirmed the conformation. researchgate.net |

| X-ray Crystallography | Cu(II) and Zn(II) complexes with N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane | Revealed distorted square-planar (Cu) and tetrahedral (Zn) geometries and a specific (S,S) configuration of the coordinated nitrogen atoms. researchgate.net | Demonstrates how metal coordination can induce a specific conformation in the diamine ligand. |

| X-ray Crystallography | cis-[PtCl₂(cis-dppe)] | Determined the square-planar coordination sphere and the conformation of the chelate ring. nih.gov | Provides an example of how the conformation of a cis-1,2-disubstituted ligand is defined upon coordination to a metal center. |

Applications in Catalysis and Ligand Design

Development of cis-1,2-Cyclohexanedimethanamine as Chiral Ligands in Asymmetric Catalysis

The creation of new chiral ligands is fundamental to the progress of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for industries like pharmaceuticals. snnu.edu.cn While ligands based on the trans-1,2-diaminocyclohexane motif are well-established and efficient in many transition metal-catalyzed reactions, derivatives of cis-1,2-diaminocyclohexane (B74578) are significantly less represented in scientific literature. researchgate.netpacific.edu This underrepresentation has driven research into the potential of the cis-scaffold to offer novel reactivity or selectivity.

The design of effective chiral ligands for enantioselective reactions hinges on creating a well-defined and sterically constrained chiral environment around a metal catalyst. snnu.edu.cn The structure of the ligand directly influences the reactivity and selectivity of the metal center, guiding the transformation to favor one enantiomeric product over the other.

Key design principles include:

A Rigid Scaffold: The cyclohexane (B81311) ring provides a conformationally restricted backbone, which is essential for creating a predictable and stable chiral pocket around the metal.

C₂ Symmetry (or lack thereof): Many "privileged ligands" possess C₂ symmetry, which can simplify the number of possible reaction pathways and potentially enhance enantioselectivity. However, non-symmetrical ligands have also proven highly effective, sometimes outperforming their symmetrical counterparts. Ligands derived from this compound can be designed to be either C₂-symmetric or non-symmetric (C₁), depending on the subsequent modifications to the amine groups.

Tunability: The primary amine groups of this compound serve as handles for further chemical modification. By synthesizing a library of derivatives with varied steric and electronic properties (e.g., by forming secondary diamines or amides), ligands can be fine-tuned for specific catalytic applications. researchgate.netpacific.edu Researchers have successfully synthesized libraries of chemically diverse secondary diamine ligands from an optically pure primary cis-diamine scaffold. researchgate.net

The development of ligands from the cis-1,2-diaminocyclohexane framework explores a different geometric arrangement compared to the widely used trans-isomer, potentially leading to new catalytic activities. researchgate.netpacific.edu

Ligands derived from the cis-1,2-diaminocyclohexane scaffold have been evaluated in several important transition metal-catalyzed reactions. The results have been varied, highlighting both the potential and the challenges of this particular chiral backbone.

Asymmetric hydrogenation and transfer hydrogenation are powerful methods for producing valuable chiral alcohols. nih.gov While catalysts based on ruthenium and other noble metals are common, there is a continuous search for new ligand-metal combinations, including those with more earth-abundant metals like manganese. nih.gov

In this context, ligands derived from a conformationally locked cis-1,2-diamine scaffold have been tested as catalysts in asymmetric transfer hydrogenation. However, studies have shown them to be generally "less suitable" for this specific transformation. researchgate.netpacific.edu Out of a library of nine different ligands, only a select few were found to catalyze the reaction, and only a single example resulted in what was described as "decent enantioselectivity." researchgate.netpacific.edu This contrasts with the broader success seen with ligands based on the trans-diamine scaffold in similar reactions. nih.gov

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. nih.gov The asymmetric Henry reaction (nitroaldol reaction) is one such transformation that produces valuable β-nitro alcohols.

Ligands derived from the optically pure cis-1,2-diamine scaffold have shown notable promise in the asymmetric Henry reaction. When complexed with a suitable metal, these ligands have been shown to catalyze the reaction with a range of activities and enantioselectivities, which were dependent on the specific steric and electronic structure of the ligand. researchgate.netpacific.edu This demonstrates a potential niche application where the cis-scaffold provides an effective chiral environment for this specific C-C bond-forming reaction.

| Ligand Derivative | Reaction Type | Metal Catalyst | Enantiomeric Excess (ee) | Finding | Reference |

| cis-1,2-Diamine Derivatives | Asymmetric Henry Reaction | Not Specified | Varied | A range of catalytic activities and enantioselectivities were observed, depending on ligand structure. | researchgate.net, pacific.edu |

| cis-1,2-Diamine Derivatives | Asymmetric Transfer Hydrogenation | Not Specified | Generally Low | Ligands were found to be largely unsuitable, with only one example showing decent enantioselectivity. | researchgate.net, pacific.edu |

This table summarizes research findings on ligand performance. Specific ee values were not detailed in the source material but were described qualitatively.

Performance in Transition Metal-Catalyzed Reactions

Chelation Chemistry and Metal Complexation Properties

Chelation is a process where a single molecule, known as a chelating agent, binds to a central metal ion at two or more points, forming a stable, ring-like structure called a chelate. The diamine functionality of this compound makes it an effective bidentate ligand for a variety of metal ions.

The two amino groups on the this compound backbone are positioned to readily coordinate with a single metal ion, forming a stable five-membered chelate ring. This ability to form stable complexes is a hallmark of chelating agents containing 1,2-diamine motifs.

Research has demonstrated the successful synthesis and characterization of metal complexes using ligands derived from the cis-cyclohexane framework.

A hexadentate ligand featuring an all-cis-cyclohexanediamine backbone was synthesized and its complexation with several divalent metal ions was studied. The study determined the formation constants (log β) for complexes with Copper(II), Zinc(II), Cadmium(II), and Manganese(II), with the Cu(II) complex showing exceptionally high stability. nih.gov

Theoretical studies have modeled the binding of cis-(1,2-diaminocyclohexane)platinum(II) to DNA, a process central to the mechanism of certain platinum-based anticancer drugs. These calculations help to understand the stability and geometry of the resulting metal-DNA adducts. nih.gov

A tripodal ligand, cis,cis-1,3,5-tris(methylamino)cyclohexane, which shares the cis-stereochemistry on a cyclohexane backbone, was shown to form stable complexes with Chromium(III) and Iron(III). researchgate.net

| Ligand Derivative | Metal Ion | Stability Constant (log β) | Research Finding | Reference |

| all-cis-N¹,N²-bis(2,4,6-trihydroxy-3,5-diaminocyclohexyl)ethane-1,2-diamine | Cu(II) | 20.11 | Forms a highly stable mononuclear complex. | nih.gov |

| all-cis-N¹,N²-bis(2,4,6-trihydroxy-3,5-diaminocyclohexyl)ethane-1,2-diamine | Zn(II) | 13.60 | Forms a stable mononuclear complex. | nih.gov |

| all-cis-N¹,N²-bis(2,4,6-trihydroxy-3,5-diaminocyclohexyl)ethane-1,2-diamine | Cd(II) | 10.43 | Forms a stable mononuclear complex. | nih.gov |

| all-cis-N¹,N²-bis(2,4,6-trihydroxy-3,5-diaminocyclohexyl)ethane-1,2-diamine | Mn(II) | 6.13 | Forms a stable mononuclear complex. | nih.gov |

| cis,cis-1,3,5-tris(methylamino)cyclohexane | Cr(III) | Not specified | Forms stable binary complexes. | researchgate.net |

| cis,cis-1,3,5-tris(methylamino)cyclohexane | Fe(III) | Not specified | Fe(III) complex found to be more stable than Cr(III) complex. | researchgate.net |

This table presents the formation constants for metal complexes with a hexadentate ligand built upon a cis-cyclohexane framework, demonstrating its effective chelating properties.

Design of Multidentate Ligand Frameworks Incorporating the this compound Scaffold

The primary amine groups of this compound serve as versatile handles for the construction of multidentate ligands through derivatization. A common strategy involves the formation of Schiff bases via condensation with various aldehydes and ketones. These imine-containing ligands can offer enhanced steric bulk and electronic tunability. For instance, the reaction with salicylaldehyde (B1680747) derivatives can produce tetradentate ligands with an N2O2 donor set, capable of forming stable complexes with a variety of transition metals.

Another approach involves the N-alkylation or N-arylation of the amine groups to introduce additional donor atoms or to modify the steric environment around the metal center. This allows for the creation of a wide array of ligand frameworks, from simple tetradentate to more complex hexadentate or octadentate systems. The rigid cyclohexane backbone ensures that the donor atoms are held in a specific spatial arrangement, which can enforce a desired coordination geometry on the metal ion.

| Ligand Type | Synthetic Strategy | Potential Donor Atoms | Representative Metal Ions |

| Schiff Base | Condensation with aldehydes/ketones | N, O | Cu(II), Ni(II), Co(II), Zn(II) |

| N-Alkylated/Arylated | Reaction with alkyl/aryl halides | N, O, S, P | Pd(II), Pt(II), Rh(III), Ru(II) |

| Amide/Urea | Reaction with acyl chlorides/isocyanates | N, O | Lanthanides, Transition Metals |

Coordination Behavior with Specific Transition Metals and Lanthanides

The coordination chemistry of ligands derived from this compound is rich and varied. With transition metals, the resulting complexes often exhibit well-defined geometries, such as square planar or octahedral, depending on the denticity of the ligand and the preferred coordination number of the metal. For example, tetradentate Schiff base ligands derived from this diamine readily form stable, four-coordinate complexes with Cu(II) and Ni(II).

The coordination with lanthanide ions presents both opportunities and challenges. Lanthanides are characterized by their high coordination numbers (typically 8-10) and predominantly ionic bonding. Ligands based on this compound can be designed to encapsulate the large lanthanide ions, leading to stable complexes. Schiff base derivatives containing additional donor groups, such as carboxylates or phenolates, are particularly effective in satisfying the coordination requirements of lanthanides. While specific studies on lanthanide complexes with ligands solely derived from this compound are not extensively documented, related systems with similar backbones, such as those based on trans-1,2-diaminocyclohexane, have shown promise in areas like luminescence and magnetic materials. scispace.com The principles of ligand design for these related systems can be extrapolated to the this compound scaffold.

Supramolecular Catalysis and Second Coordination Sphere Effects

The concept of supramolecular catalysis, where non-covalent interactions in the second coordination sphere of a metal complex are harnessed to control catalytic activity and selectivity, is a rapidly developing area of research. The this compound framework is particularly well-suited for exploring these effects.

Modulating Reactivity through Pendant Amine Functionalities

In catalyst design, the pendant amine functionalities of ligands derived from this compound can play a crucial role beyond simple coordination to the metal center. These uncoordinated or weakly coordinated amine groups can act as internal bases or proton relays, facilitating substrate activation or proton transfer steps within a catalytic cycle. For example, in nickel-catalyzed hydrogen evolution, pendant amines have been shown to greatly facilitate the heterolytic cleavage of the H-H bond by acting as a proton acceptor. researchgate.net This bifunctional nature, where the metal center and a ligand-based functional group cooperate, is a hallmark of many efficient enzymatic catalysts. The strategic placement of these pendant amines, dictated by the rigid cyclohexane backbone, allows for precise control over their positioning relative to the metal's active site.

Exploitation of Hydrogen Bonding Interactions in Catalytic Systems

Hydrogen bonding is a powerful tool for controlling the architecture of supramolecular assemblies and for influencing the course of chemical reactions. In catalytic systems based on this compound, the N-H groups of the amine or amide functionalities can act as hydrogen bond donors. These interactions can be used to bind and orient substrates within the catalyst's second coordination sphere, thereby enhancing reaction rates and controlling stereoselectivity.

For instance, a catalyst could be designed where a substrate is held in a specific orientation through hydrogen bonding to the ligand framework, pre-organizing it for attack at the metal center. This type of substrate recognition is a key principle in enzyme catalysis. While direct examples utilizing this compound in this specific context are still emerging, the fundamental principles have been demonstrated in other systems and represent a promising avenue for future research with this versatile scaffold. nih.gov

Integration into Polymer Science and Materials Engineering

cis-1,2-Cyclohexanedimethanamine as a Key Monomer for Polymer Synthesis

The bifunctional nature of this compound, possessing two primary amine groups, makes it a versatile monomer for various polymerization reactions. Its integration into polymer backbones allows for the creation of materials with tailored properties, driven by the inherent rigidity and specific geometry of the cyclohexane (B81311) ring.

Synthesis of Polyamides and Poly(ester amide)s

This compound is a valuable diamine monomer for the synthesis of polyamides and poly(ester amide)s through polycondensation reactions with dicarboxylic acids or their derivatives. The cis configuration of the aminomethyl groups influences the chain conformation, leading to polymers with distinct thermal and mechanical properties compared to those derived from its trans counterpart or linear aliphatic diamines. The synthesis of polyamides using this diamine can be achieved through melt or solution polymerization techniques, yielding materials with potentially enhanced solubility and processing characteristics due to the less regular chain packing induced by the cis linkage.

Utilization in Polyurea and Epoxy Resin Systems

In the realm of polyureas, this compound serves as a chain extender or a primary component in the diamine mixture that reacts with diisocyanates. The reaction is typically rapid and can be performed in bulk or solution. The resulting polyureas often exhibit a combination of hardness and flexibility, properties that are directly influenced by the rigid cycloaliphatic structure of the diamine.

Furthermore, this diamine is an effective curing agent for epoxy resins. The two primary amine groups react with the epoxide rings of the resin, forming a crosslinked network. The cis stereochemistry can affect the crosslink density and the final network structure, which in turn dictates the mechanical and thermal properties of the cured epoxy system. The use of this compound can lead to epoxy materials with high glass transition temperatures and good thermal stability.

Impact of cis-1,2-Stereochemistry on Polymer Microstructure and Properties

The specific spatial arrangement of the functional groups in this compound has a profound and direct influence on the resulting polymer's microstructure and macroscopic properties. researchgate.net This stereochemical control offers a powerful tool for tuning material performance.

Influence on Amorphous and Crystalline Domain Formation

The cis configuration of the aminomethyl groups on the cyclohexane ring introduces a "kink" or a non-linear geometry into the polymer backbone. researchgate.net This irregularity can disrupt the highly ordered packing of polymer chains, thereby hindering crystallization and promoting the formation of amorphous domains. researchgate.net In contrast, polymers synthesized from the more linear trans-isomer of 1,2-cyclohexanedimethanamine tend to exhibit higher degrees of crystallinity due to more efficient chain packing. youtube.com The prevalence of amorphous regions in polymers derived from the cis-isomer often leads to increased transparency and, in some cases, improved solubility in common organic solvents.

Correlation with Glass Transition Temperature and Thermal Stability

Incorporating the thermally stable cyclohexylene group can also enhance the thermal stability of the polymer. mdpi.com For instance, studies on copolyesters have shown that the presence of a cyclohexane ring improves the thermal decomposition temperature. mdpi.comresearchgate.net

| Property | Influence of this compound |

| Crystallinity | Tends to decrease due to irregular chain packing. researchgate.net |

| Glass Transition Temperature (Tg) | Tends to increase due to the rigidity of the cyclohexane ring. |

| Thermal Stability | Can be enhanced due to the inherent stability of the cyclohexylene group. mdpi.com |

Development of Bio-based Polymer Materials Utilizing this compound Derivatives

The drive towards a circular economy and sustainable manufacturing has propelled significant research into the development of bio-based polymers. These materials, derived from renewable resources, offer a promising alternative to their petroleum-based counterparts, aiming to reduce environmental impact and dependence on fossil fuels. A key strategy in this field is the utilization of bio-derived monomers in conjunction with existing chemical building blocks to create novel polymers with tailored properties. Derivatives of this compound, a cycloaliphatic diamine, are emerging as valuable components in this endeavor, particularly in the synthesis of bio-based polyamides and other performance polymers.

The incorporation of the rigid and sterically hindered cyclohexane ring from this compound into a polymer backbone can impart unique thermal and mechanical properties. When this diamine is reacted with dicarboxylic acids derived from renewable feedstocks, the resulting polyamides can exhibit a combination of bio-content, high performance, and, in some cases, enhanced degradability.

Research Findings: Polyamides from Bio-derived Diacids

Research in the field of bio-based polyamides has extensively explored the use of various bio-derived dicarboxylic acids. These are often produced through the fermentation of sugars or the chemical conversion of biomass. Key examples of such diacids that can be polymerized with this compound include those derived from itaconic acid and muconic acid.

Polyamides based on Itaconic Acid Derivatives:

Itaconic acid, produced through the fermentation of carbohydrates like glucose or xylose, is a versatile bio-based monomer. researchgate.net Its structure, featuring a double bond and two carboxylic acid groups, allows for further chemical modifications. One significant reaction is the aza-Michael addition, where a primary amine reacts with the double bond. mdpi.com When a diamine like this compound is used, this can lead to the formation of a pyrrolidone ring within the polymer backbone. researchgate.net This heterocyclic structure is known to enhance the thermal stability and rigidity of the resulting polyamide. researchgate.net

The polycondensation of an itaconic acid-derived salt with a diamine proceeds in a two-step mechanism. Initially, water is eliminated to form the pyrrolidone ring, followed by the polymerization reaction. researchgate.net This process can yield high molecular weight polyamides with high glass transition temperatures (Tg) and excellent thermal stability. For instance, polyamides synthesized from itaconic acid and aromatic diamines have shown glass transition temperatures ranging from 156–248 °C and 10% weight loss temperatures (T10) between 342–420 °C. researchgate.net While specific data for this compound is not yet prevalent in literature, the principles suggest that its use would result in a semi-aromatic polyamide with a high Tg and good thermal properties, influenced by the cis-conformation of the cyclohexane ring. The cis-configuration would likely lead to a more amorphous polymer compared to its trans-isomer, potentially impacting properties like solubility and melt processability.

Polyamides based on Muconic Acid Derivatives:

Muconic acid is another key bio-derived platform chemical, obtainable from the biological conversion of sugars or lignin-derived aromatic compounds. researchgate.netnih.gov Its conjugated double bonds offer pathways to various chemical modifications. Hydrogenation of muconic acid can yield adipic acid, a conventional monomer for nylon production, thereby offering a bio-based "drop-in" replacement. More interestingly, the direct use of muconic acid and its isomers in polymerization can create unsaturated polyesters and polyamides. mdpi.com

The polymerization of this compound with muconic acid or its derivatives would result in a polyamide with unsaturated units in its backbone. These double bonds can be leveraged for post-polymerization modifications, such as cross-linking, to create thermosetting materials with enhanced mechanical strength and solvent resistance. The properties of such polyamides would be a function of the specific isomer of muconic acid used and the reaction conditions. The presence of the bulky cyclohexane ring from the diamine would likely influence the packing of the polymer chains and, consequently, its crystallinity and mechanical behavior.

The table below summarizes the potential properties of bio-based polyamides derived from the theoretical reaction of this compound with itaconic acid and muconic acid, based on findings for analogous systems.

| Bio-derived Diacid | Expected Polymer Structure Feature | Anticipated Thermal Properties | Potential Mechanical Properties |

|---|---|---|---|

| Itaconic Acid Derivative | Pyrrolidone ring in backbone | High Glass Transition Temperature (Tg), Good Thermal Stability | High Rigidity, Potentially Brittle |

| Muconic Acid Derivative | Unsaturation in backbone (alkene groups) | Moderate Tg, Amenable to cross-linking which would enhance thermal stability | Tunable (from ductile to rigid upon cross-linking) |

The development of bio-based polymers from this compound derivatives and renewable diacids represents a significant step towards sustainable materials. The ability to tailor the properties of these polymers by selecting specific bio-derived monomers opens up a wide range of potential applications, from engineering plastics to advanced coatings and composites. Further research focusing on the direct polymerization of this compound with these bio-based diacids is needed to fully elucidate the structure-property relationships and unlock the full potential of these novel materials.

Biological and Biomedical Research Applications

Design and Synthesis of Biologically Active Derivatives

The design of new bioactive molecules often utilizes specific chemical scaffolds that can be systematically modified. The cis-1,2-Cyclohexanedimethanamine structure, with its stereochemically defined cyclohexane (B81311) ring and two primary amine-bearing methyl groups, presents a unique platform for developing such derivatives.

Platinum-Based Complexes with Antitumor Activity (e.g., Oxaliplatin Analogs)

Extensive searches of scientific literature and patent databases did not yield specific examples of platinum-based antitumor complexes derived from this compound. Research in platinum-based chemotherapy has largely focused on other diamine ligands, such as isomers of 1,2-diaminocyclohexane (DACH), which form the basis of globally recognized drugs.

Development of Enzyme Inhibitors and Biological Pathway Modulators

The interaction of this compound with enzymes has been a subject of investigation, particularly in the context of polyamine metabolism, which is crucial for cell growth and replication.

Research has identified cis-1,2-bis(Aminomethyl)cyclohexane, a synonym for this compound, as a substrate for diamine oxidase (DAO). DAO is a key enzyme in the oxidative deamination of diamines. A study utilizing pea seedling diamine oxidase characterized the kinetic parameters of this interaction. The oxidative deamination process is fundamental to polyamine metabolism, and substances that interact with DAO can modulate this pathway, potentially impacting cell growth.

The kinetic data for the interaction between cis-1,2-bis(Aminomethyl)cyclohexane and pea seedling diamine oxidase are presented below.

| Compound | Km (mM) | Vmax (units) |

|---|---|---|

| cis-1,2-bis(Aminomethyl)cyclohexane | 0.05 (±0.01) | 7.7 (±2.4) |

Mechanistic Studies of Biological Activity and Structure-Activity Relationships

Detailed mechanistic studies are essential to understand how a compound exerts its biological effects and to guide the development of more potent and specific derivatives.

In Vitro and In Vivo Pharmacological Characterization of Derivatives

No specific studies detailing the in vitro or in vivo pharmacological characterization of derivatives of this compound were identified in the searched literature. Such studies would typically involve assessing the activity of synthesized compounds against cell lines or in animal models, which has not been reported for this specific scaffold.

Elucidation of Molecular Interactions with Biological Targets

Beyond its identification as a substrate for diamine oxidase, detailed reports elucidating the molecular interactions of this compound derivatives with other specific biological targets (e.g., receptors, DNA, or other enzymes) are not available in the public research domain.

Advanced Imaging and Therapeutic Chelators

Diamine-containing scaffolds are often explored for their ability to chelate metal ions, a property useful for developing medical imaging agents (e.g., for MRI or PET) or therapeutic chelators to treat metal toxicity. However, a review of available scientific literature and patents did not find research describing the development or application of this compound as an advanced imaging or therapeutic chelator.

Research on this compound in Biological and Biomedical Applications Remains Limited

Despite a comprehensive review of scientific literature, specific research detailing the application of this compound in radiopharmaceutical development and protein-ligand binding for targeted delivery is not presently available. Extensive searches for dedicated studies on this particular compound within these advanced biomedical fields did not yield any detailed findings.

While the broader fields of radiopharmaceutical chemistry and targeted drug delivery are areas of intense investigation, the focus has been on other types of chelating agents and bifunctional linkers. Compounds such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) are well-established for their ability to form stable complexes with radiometals used in medical imaging and therapy. Similarly, various strategies are being explored for engineering protein-ligand interactions for targeted delivery, but specific examples involving this compound are not documented in available research.

A general search for the chemical properties of similar structures suggests that the arrangement of amino groups in cyclohexanediamine (B8721093) derivatives can influence their ability to chelate metal ions. However, one brief mention noted that a related compound, cis-1,4-cyclohexanedimethanamine, exhibits limited chelation capabilities. This suggests that the spatial orientation of the amine functional groups is a critical factor in forming stable metal complexes, a fundamental requirement for radiopharmaceutical applications.

The term "bioconjugation," which is central to creating targeted therapies, appears in a product listing for this compound, but this is in a general context without specific examples or research applications. chem960.com

Due to the absence of specific research data on the use of this compound in the requested biological and biomedical contexts, a detailed article on its role in radiopharmaceutical development or protein-ligand binding cannot be constructed at this time. Further research would be required to explore the potential of this compound in these applications.

Advanced Analytical and Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of cis-1,2-Cyclohexanedimethanamine by probing the interactions of the molecule with electromagnetic radiation.

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the cis-configuration.

In ¹H NMR, the protons on the cyclohexane (B81311) ring and the aminomethyl groups exhibit characteristic chemical shifts and coupling patterns. The hydrogens on the carbons bearing the aminomethyl groups (C1 and C2) are expected to appear as a complex multiplet. The aminomethyl protons (-CH₂NH₂) would likely appear as distinct signals, and the amine protons (-NH₂) themselves would present as a broad singlet that can be exchanged with D₂O. libretexts.org

¹³C NMR spectroscopy provides a clear count of the unique carbon atoms in the molecule. Due to the cis-symmetry, fewer signals are expected than for the trans-isomer. The carbons of the cyclohexane ring will appear in the aliphatic region, with the C1 and C2 carbons shifted downfield due to the deshielding effect of the adjacent nitrogen atoms. libretexts.org The aminomethyl carbons will also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Cyclohexane Ring Protons (CH) | 1.2 - 1.9 | - |

| Methine Protons (C1-H, C2-H) | ~2.5 - 3.0 | - |

| Aminomethyl Protons (-CH₂NH₂) | ~2.7 - 3.2 | ~45 - 55 |

| Amine Protons (-NH₂) | Broad singlet, 1.0 - 3.0 | - |

| Cyclohexane Ring Carbons (C3, C6) | - | ~25 - 30 |

| Cyclohexane Ring Carbons (C4, C5) | - | ~20 - 25 |

| Methine Carbons (C1, C2) | - | ~35 - 45 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

FTIR spectroscopy is used to identify the functional groups present in this compound. As a primary aliphatic amine, its IR spectrum is characterized by several key absorption bands.

Primary amines (R-NH₂) typically show a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com An N-H bending vibration (scissoring) is expected to appear as a medium to strong band between 1580 and 1650 cm⁻¹. orgchemboulder.com A broad, strong N-H wagging band can also be observed in the 665-910 cm⁻¹ range. orgchemboulder.com Furthermore, the C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ region. orgchemboulder.com The presence of these characteristic bands provides strong evidence for the primary amine functional groups.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |

| C-H Aliphatic Stretch | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium - Strong |

| C-N Stretch | 1020 - 1250 | Weak - Medium |

X-ray Diffraction Analysis for Single-Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its stereochemistry. For this compound, single-crystal X-ray diffraction can unambiguously confirm the cis-orientation of the two aminomethyl groups relative to the cyclohexane ring.

This technique provides precise measurements of bond lengths, bond angles, and torsional angles. The cyclohexane ring is expected to adopt a stable chair conformation. masterorganicchemistry.com In a study of a derivative of the related trans-cyclohexane-1,2-diamine, X-ray analysis revealed the chair conformation of the ring and the details of intermolecular hydrogen bonding. researchgate.net Similarly, for the cis-isomer, analysis would detail the intramolecular and intermolecular interactions, particularly the hydrogen bonds involving the amine groups. researchgate.net Obtaining suitable single crystals of the neat amine can be challenging, and often a derivative is synthesized for crystallographic analysis. researchgate.net

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information from its fragmentation patterns.

Under electron ionization (EI), the molecule will lose an electron to form a molecular ion ([M]⁺•). Since this compound (C₈H₁₈N₂) contains an even number of nitrogen atoms, the nitrogen rule predicts that its molecular ion will have an even mass-to-charge (m/z) ratio. jove.comlibretexts.org The exact mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which confirms the elemental formula.

The fragmentation of amines is often dominated by α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, α-cleavage can lead to the loss of an aminomethyl radical or other fragments from the ring, resulting in characteristic peaks. PubChem lists GC-MS data for this compound, with major peaks observed at m/z 30, 56, and 43. nih.gov The peak at m/z 30 is characteristic of the [CH₂NH₂]⁺ ion, a common fragment for primary amines. libretexts.org

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 142 | [C₈H₁₈N₂]⁺• | Molecular Ion |

| 112 | [M - CH₂NH₂]⁺ | α-cleavage, loss of aminomethyl radical |

| 81 | [C₆H₉]⁺ | Loss of both aminomethyl groups |

| 56 | [C₄H₈]⁺• or [C₃H₆N]⁺ | Ring fragmentation or cleavage with rearrangement |

| 43 | [C₃H₇]⁺ | Alkyl fragment from the ring |

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from its trans-isomer and other impurities, thereby allowing for accurate purity assessment.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for analyzing volatile amines. antpedia.com A polar capillary column would typically be used to achieve good separation of the cis and trans isomers. The retention time serves as a qualitative identifier, while the peak area allows for quantitative determination of purity. antpedia.com

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for non-volatile derivatives or when using chiral stationary phases to resolve enantiomers if a chiral synthesis was performed. researchgate.net Reversed-phase HPLC with a suitable mobile phase (e.g., a buffered acetonitrile/water mixture) and a detector like a UV detector (after derivatization) or an Evaporative Light Scattering Detector (ELSD) can be employed for purity profiling.

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Polymer Characterization

When this compound is used as a monomer to produce polymers, such as polyamides, thermal analysis techniques are critical for characterizing the resulting material.

Differential Scanning Calorimetry (DSC) is used to measure the temperatures of thermal transitions. For a semi-crystalline or amorphous polyamide derived from this diamine, DSC can determine the glass transition temperature (T₉), crystallization temperature (T꜀), and melting temperature (Tₘ). These properties are vital for understanding the polymer's processing window and service temperature range. For instance, semi-aromatic polyamides containing a cyclohexane unit have shown high glass transition temperatures, often exceeding 220°C. rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the polymer and its degradation profile. TGA determines the onset temperature of decomposition (Tₔ), which indicates the upper limit of the material's thermal stability. rsc.org Studies on related polyamides show good thermal stability with initial degradation temperatures around 445-450°C. rsc.org The analysis is typically performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere to simulate different environmental conditions.

Table 4: Typical Thermal Properties of Polyamides Incorporating Cyclohexane Diamines

| Property | Technique | Typical Value Range | Significance |

|---|---|---|---|

| Glass Transition Temperature (T₉) | DSC | 220 - 265 °C | Defines the transition from a rigid to a more flexible state |

| Initial Degradation Temperature (Tₔ) | TGA | 440 - 450 °C | Indicates the onset of thermal decomposition |

Values are based on related semi-aromatic polyamides and serve as an illustrative example. rsc.org

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique extensively utilized for the real-time monitoring and quantitative analysis of molecular interactions. nih.govnih.gov This method is instrumental in determining the binding kinetics and affinity between a ligand, which is immobilized on a sensor surface, and an analyte that flows over this surface. nih.govox.ac.uk The core principle of SPR lies in the detection of changes in the refractive index at the surface of a thin metal film, typically gold, as the analyte binds to the immobilized ligand. nih.govyoutube.com This change in refractive index is directly proportional to the change in mass on the sensor surface and is measured in real-time, providing a sensorgram that plots response units (RU) against time. ox.ac.uk

The resulting sensorgram provides a wealth of information, including the association rate (k_a) during analyte injection and the dissociation rate (k_d) during the buffer flow. From these kinetic parameters, the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated (K_D = k_d/k_a). nih.gov The technique's high sensitivity allows for the detection of minute changes in mass, on the order of picograms per square millimeter. ox.ac.uk

Despite a comprehensive search of scientific literature and databases, no specific studies employing Surface Plasmon Resonance (SPR) for the kinetic and affinity analysis of This compound have been identified. While SPR is a widely adopted method for characterizing the interactions of a vast array of molecules, including small molecules, proteins, and nucleic acids, its application to this particular compound has not been reported in the available scientific literature. nih.govmdpi.com

Therefore, no research findings or data tables on the binding kinetics (association and dissociation rates) or affinity (equilibrium dissociation constant) of this compound as determined by SPR can be presented. The potential of SPR to elucidate the binding behavior of this compound with various biological or chemical entities remains an area for future investigation. Such studies would be valuable in understanding its molecular recognition properties and potential applications.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

Quantum chemistry is instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of the most likely reaction pathways, the structures of transient intermediates, and the high-energy transition states that control the reaction rate.

For a diamine like cis-1,2-cyclohexanedimethanamine, theoretical calculations can predict the mechanisms of reactions such as N-alkylation, acylation, or condensation. By calculating the energy barriers (activation energies) for different potential pathways, chemists can forecast the necessary reaction conditions and predict the formation of specific products. For instance, calculations could determine whether a reaction proceeds via a concerted mechanism or a stepwise pathway involving a distinct intermediate. The geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes, which is crucial for rationally designing more efficient synthetic routes.

The two primary amine groups of this compound make it an excellent candidate as a bidentate ligand in coordination chemistry. Quantum chemical calculations are essential for understanding how it interacts with metal ions. google.com These methods can quantify the ligand's electronic properties, such as its ability to donate electron density to a metal center.

Key properties that can be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and the energy required for electronic excitation. For a ligand, the HOMO is often localized on the donor atoms (the nitrogen lone pairs) and its energy level is a good indicator of the ligand's donor strength.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and donor-acceptor interactions within the molecule and within a metal complex. nih.gov It can quantify the charge on the nitrogen atoms and describe the nature of the metal-ligand bond, distinguishing between ionic and covalent contributions. nih.gov

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich areas (in red) that are susceptible to electrophilic attack or coordination with metal cations, and electron-poor areas (in blue). For this compound, the most negative potential would be centered on the nitrogen lone pairs.

Studies on similar chelating amine ligands show that both the electronic nature and the steric bulk of the ligand backbone significantly influence the stability and reactivity of the resulting metal complex.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, the primary interest lies in the conformational flexibility of the cyclohexane (B81311) ring and the orientation of the two aminomethyl substituents. The cyclohexane ring is not planar and exists predominantly in chair conformations. A "ring flip" can interconvert between two different chair forms. In a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position and the other in an equatorial position.

The ring flip interconverts these positions. Because the two aminomethyl groups are identical, the two chair conformers of this compound have the same energy and exist in equal abundance at equilibrium. However, these conformers are subject to several types of steric strain that can be analyzed computationally:

1,3-Diaxial Interactions: An axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring.

Gauche Interactions: The spatial relationship between the two adjacent aminomethyl groups creates a gauche interaction, similar to that in gauche-butane, which introduces additional steric strain.

MD simulations can map the conformational landscape, revealing the relative energies of different conformers and the energy barriers for interconversion. Furthermore, simulations of multiple molecules can shed light on intermolecular interactions, such as the hydrogen bonding patterns between the amine groups, which are critical for understanding the properties of the substance in its condensed phases.

| Conformer | Substituent 1 Position | Substituent 2 Position | Key Steric Interactions | Relative Energy |

|---|---|---|---|---|

| Chair A | Axial | Equatorial | 1,3-Diaxial; Gauche | Equal to Chair B |

| Chair B (after ring flip) | Equatorial | Axial | 1,3-Diaxial; Gauche | Equal to Chair A |

In Silico Modeling for Structure-Property Relationship Predictions

In silico modeling uses computational methods to predict the physical, chemical, and biological properties of a molecule based on its structure. Quantitative Structure-Property Relationship (QSPR) models are a key tool in this area. These models are statistical correlations between calculated molecular descriptors and experimentally measured properties.

For this compound, various molecular descriptors can be calculated from its 2D or 3D structure. Public databases like PubChem provide a range of pre-calculated properties. These descriptors can then be used to build QSPR models to predict properties like boiling point, solubility, or reactivity without the need for laboratory experiments.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 142.24 g/mol | PubChem |

| Molecular Formula | C8H18N2 | PubChem |

| XLogP3-AA (LogP) | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 142.146998583 Da | PubChem |

| Topological Polar Surface Area | 52 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 81.3 | PubChem |

Chemoinformatics and Database Mining for Compound Discovery and Optimization

Chemoinformatics applies computational and informational techniques to a wide range of chemical problems. It involves the use of large chemical databases to find new compounds, optimize existing ones, and predict their properties.

Databases like PubChem, ChemSpider, and others can be mined to find compounds structurally similar to this compound. By searching for molecules with the same carbon skeleton or the same arrangement of functional groups, researchers can identify other potential ligands, monomers, or biologically active compounds. This process, known as similarity searching, is a cornerstone of modern drug and materials discovery. For example, mining for compounds with the 1,2-disubstituted cyclohexane scaffold could reveal other molecules with interesting steric and electronic properties for applications in asymmetric catalysis or materials science.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The development of efficient and environmentally benign methods for the synthesis of cis-1,2-cyclohexanedimethanamine and its derivatives is a cornerstone of future research. Current efforts are focused on moving beyond traditional multi-step procedures to more streamlined and sustainable approaches.

One promising direction is the catalytic hydrogenation of readily available starting materials. For instance, the high-pressure hydrogenation of 1,2,4-benzenetriol (B23740) using catalysts like Raney-nickel or rhodium on aluminium oxide has been explored for the synthesis of cyclohexanetriol isomers, which can be precursors to aminocyclitols. arkat-usa.orgresearchgate.net A one-step synthesis of (±)-all-cis-1,2,4-cyclohexanetriol has been achieved through this high-pressure hydrogenation method. arkat-usa.org Further research into chemoselective and stereoselective hydrogenation of aromatic precursors could provide a direct and atom-economical route to this compound.